

How to dissolve and prepare GSK-3 inhibitor 1 for experiments

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Compound of Interest

Compound Name: GSK-3 inhibitor 1

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Application Notes and Protocols for GSK-3 Inhibitor 1

Topic: How to Dissolve and Prepare **GSK-3 Inhibitor 1** for Experiments

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "**GSK-3 inhibitor 1**" can be ambiguous and may refer to different commercially available compounds. It is crucial to identify the specific inhibitor by its CAS number to ensure the correct handling and experimental application. This document provides data and protocols for commonly referenced GSK-3 inhibitors.

Overview of Common GSK-3 Inhibitors

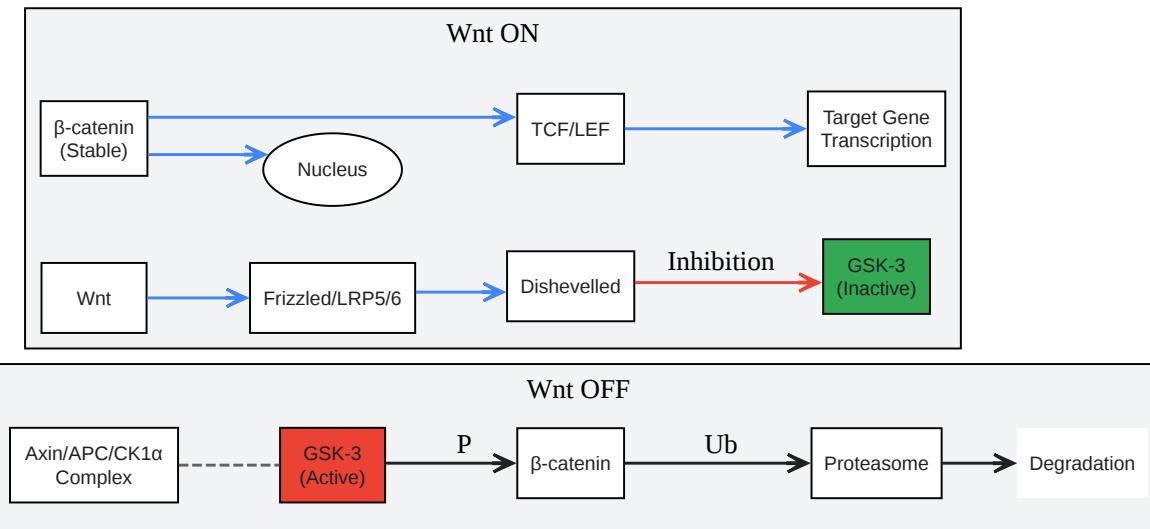
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that plays a pivotal role in various cellular processes, including glycogen metabolism, cell signaling, and cellular transport. [1][2] Its dysregulation is implicated in numerous diseases, making GSK-3 inhibitors valuable tools in research and drug development.[2][3] Several distinct compounds are sometimes referred to as "**GSK-3 inhibitor 1**" or are among the first-line choices for GSK-3 inhibition studies. Below is a summary of their key properties.

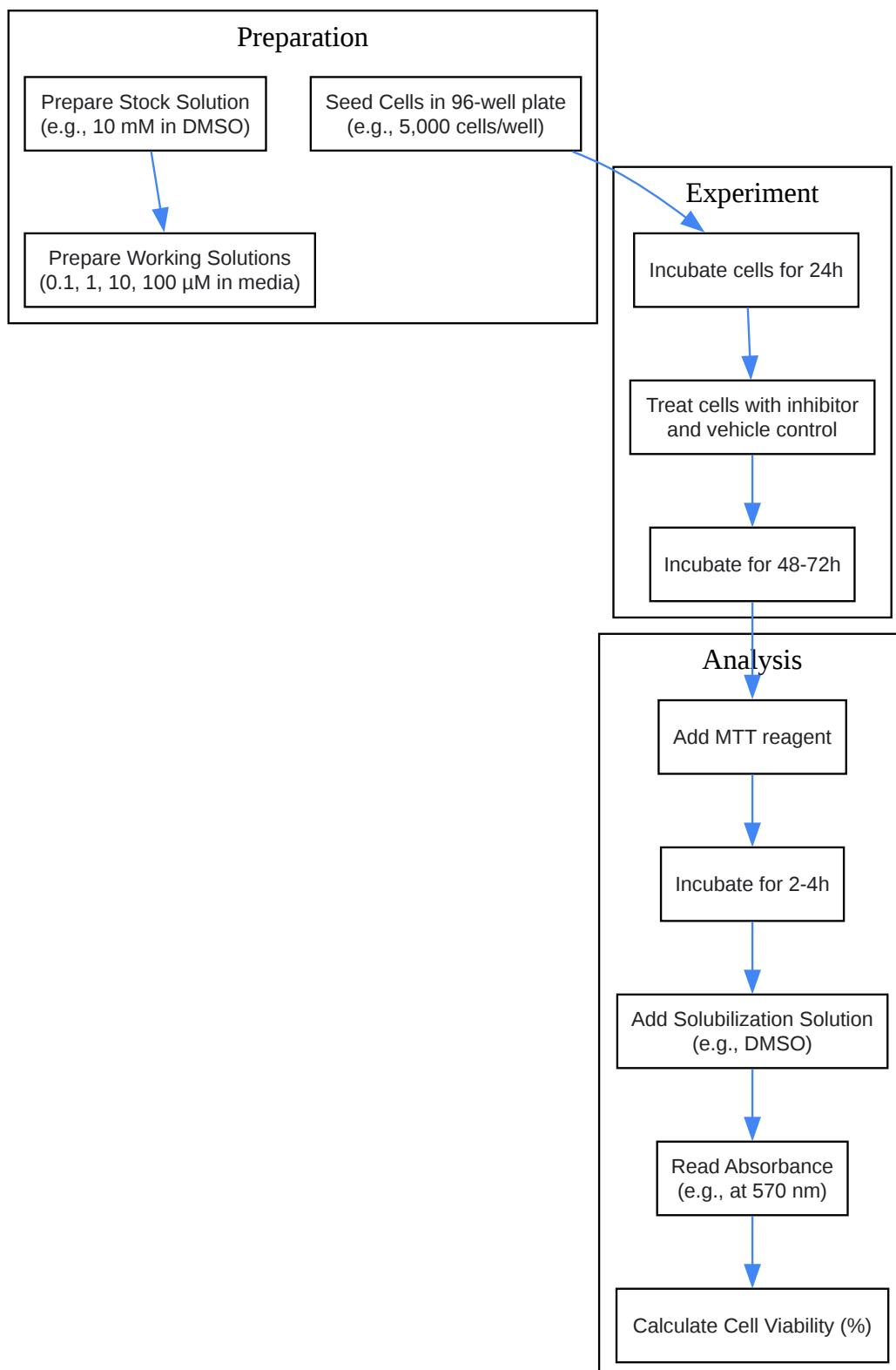
Data Presentation: Properties of Common GSK-3 Inhibitors

Feature	GSK-3 β Inhibitor I (TDZD-8)	GSK-3 Inhibitor IX (BIO)	GSK3-IN-1	GSK-3 inhibitor 1 (compound core 3)
Synonym(s)	4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione	(2' Z ,3' E)-6-Bromoindirubin-3'-oxime	Compound 11	Compound core 3
CAS Number	327036-89-5	667463-62-9	478482-74-5	603272-51-1
Molecular Formula	C ₁₀ H ₁₀ N ₂ O ₂ S	C ₁₆ H ₁₀ BrN ₃ O ₂	C ₁₄ H ₁₀ CIN ₃ OS	C ₂₂ H ₁₇ CIFN ₅ O ₂
Molecular Weight	222.26 g/mol	356.17 g/mol	303.77 g/mol	437.85 g/mol
Appearance	White to off-white solid	Purple solid	White to light yellow solid	Data not available
Solubility	DMSO: 10 mg/mL ^[4]	DMSO: 5 mg/mL	DMSO: 100 mg/mL (with warming) ^[5]	DMSO: 12.5 mg/mL (with warming) ^[6]
IC ₅₀ Value	2 μ M for GSK-3 β ^[4]	5 nM for GSK-3 α/β	12 μ M for GSK-3 ^[5]	Data not available
Mechanism	Non-ATP-competitive ^[4]	ATP-competitive	Data not available	Data not available

Signaling Pathway

GSK-3 is a constitutively active kinase in resting cells that is inhibited in response to various signaling pathways.^[7] One of the most well-studied pathways is the Wnt/ β -catenin signaling pathway. In the absence of a Wnt signal, GSK-3 phosphorylates β -catenin, marking it for ubiquitination and subsequent proteasomal degradation.^[8] Inhibition of GSK-3 prevents this phosphorylation, leading to the stabilization and nuclear translocation of β -catenin, where it activates target gene transcription.



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References

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